N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

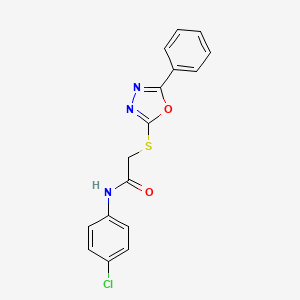

Structure

3D Structure

Properties

Molecular Formula |

C16H12ClN3O2S |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)18-14(21)10-23-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21) |

InChI Key |

UMSNFBVWXMOESM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 301.76 g/mol

- CAS Number : 337503-47-6

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the oxadiazole structure. The compound this compound exhibited significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Bacillus subtilis | 0.30 |

| Pseudomonas aeruginosa | 0.40 |

The compound demonstrated bactericidal activity with a Minimum Bactericidal Concentration (MBC) that was within a similar range to the MIC values, indicating its potential as an effective antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects against Candida albicans and other fungal pathogens. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM .

Cytotoxicity and Antiproliferative Effects

The antiproliferative activity of this compound has been assessed in various cancer cell lines. The compound exhibited cytotoxic effects with IC values greater than 60 µM in non-cancerous cell lines, indicating low toxicity towards normal cells while maintaining significant activity against cancer cells .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase with IC values ranging from 12.27 to 31.64 µM, which is crucial for bacterial DNA replication .

- Biofilm Formation Inhibition : It significantly reduces biofilm formation in Staphylococcus species, outperforming standard antibiotics like ciprofloxacin in some cases .

- Synergistic Effects : The compound exhibits synergistic effects when combined with other antibiotics (e.g., ciprofloxacin), enhancing their efficacy against resistant strains .

Case Studies

Several studies have highlighted the promising biological activities of this compound:

- Antimicrobial Evaluation Study : A comprehensive study evaluated various derivatives of oxadiazole compounds for their antimicrobial properties, where this compound was among the most active against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Tests : In vitro tests conducted on multiple cancer cell lines demonstrated that this compound effectively inhibited cell proliferation while maintaining low toxicity levels in healthy cells .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit promising antimicrobial activity. For instance, derivatives of oxadiazole have been evaluated for their effectiveness against various bacterial strains and fungi. These compounds demonstrated significant inhibition of microbial growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Research indicates that derivatives containing oxadiazole moieties can inhibit the proliferation of cancer cells. For example, in vitro studies showed that compounds related to this compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF7), highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests their potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Screening

In a study evaluating the anticancer activity of various oxadiazole derivatives, one compound demonstrated an IC50 value of 15 µM against MCF7 cells. This highlights the compound's potential as a lead candidate for further development in cancer therapeutics .

Chemical Reactions Analysis

Dipolar Cycloaddition Approach

A 1,3-dipolar cycloaddition reaction between N-aryl-2-thiocyanatoacetamide (dipolarophile) and in situ-generated nitrile oxide (nucleophile) can yield analogous oxadiazole-thioacetamide derivatives . While this method is described for 1,2,4-oxadiazoles, the structural similarity to 1,3,4-oxadiazoles suggests adaptability. Key steps include:

-

Reagents : N-hydroxybenzimidoyl chloride (nitrile oxide precursor), triethylamine, ethanol.

-

Advantages : High yields, short reaction times, and scalability .

Stepwise Formation via Hydrazides and Thioether Linkage

For compounds with 1,3,4-oxadiazole moieties, a common method involves:

-

Hydrazide formation : Reaction of ethyl 2-bromoacetate with hydrazine hydrate to form hydrazides .

-

Oxadiazole-thiol synthesis : Cyclization of hydrazides with CS₂ and KOH under reflux .

-

Thioether coupling : Reaction of oxadiazole-thiol with alkylating agents (e.g., ethyl 2-bromoacetate) to form thioether bonds .

Data Table 1: Synthesis Steps for Oxadiazole-Thioacetamide Derivatives

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazide formation | Hydrazine hydrate, reflux | ~80% |

| 2 | Oxadiazole-thiol formation | CS₂, KOH, ethanol, reflux | ~86% |

| 3 | Thioether coupling | Ethyl 2-bromoacetate, NaH, DMF | ~81% |

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is typically formed via cyclization of a hydrazide with CS₂. This involves nucleophilic attack by the hydrazide’s amino group on CS₂, followed by elimination of H₂S and cyclization .

Mechanism :

-

Hydrazide activation : Hydrazine reacts with CS₂ to form a thiolate intermediate.

-

Cyclization : Intramolecular attack forms the oxadiazole ring, releasing H₂S .

Thioether Bond Formation

The thioether linkage between the oxadiazole and acetamide is achieved via nucleophilic substitution. For example:

-

Oxadiazole-thiol reacts with alkylating agents (e.g., ethyl 2-bromoacetate) in the presence of a base (e.g., NaH) to form the thioether .

Mechanism :

-

Nucleophilic attack : The thiolate ion attacks the electrophilic carbon in the alkylating agent.

-

Elimination : Deprotonation and bond formation yield the thioether .

Reaction Yields and Conditions

-

Oxadiazole-thiol formation : Yields up to 86% under reflux with ethanol and KOH .

-

Eco-friendly methods : Thieme’s dipolar cycloaddition avoids toxic solvents, achieving high yields in ethanol .

Substituent Effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring, aromatic groups, or additional functional moieties. Below is a comparative analysis:

Key Observations :

- Oxadiazole vs. Thiadiazole : Replacement of oxygen with sulfur (e.g., compound 3 ) enhances Akt inhibition but may reduce thermal stability .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl, nitro) improve cytotoxicity (e.g., compound 4d vs. target compound) .

Cytotoxicity and Anticancer Potential

- Compound 4d: Demonstrates potent activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells .

- Compound 3 : Induces apoptosis in C6 glioma cells via Akt inhibition (92.36%), outperforming oxadiazole-based analogs in specificity .

Insecticidal and Antimicrobial Activity

- Pyridine Analogs : Compounds with pyridine cores (e.g., from ) show higher aphid toxicity than commercial acetamiprid, highlighting the role of nitrogen-rich heterocycles .

- Benzofuran-Oxadiazole Derivatives : Exhibit antimicrobial activity, suggesting that substituents like benzofuran (vs. phenyl in the target compound) alter target specificity .

Structure-Activity Relationship (SAR) Insights

- Halogen Substituents : The 4-chlorophenyl group enhances lipophilicity and membrane penetration, critical for anticancer activity .

- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally show higher thermal stability (e.g., target compound’s m.p. 206–208°C vs. thiadiazole analogs with lower m.p.) but may trade off kinase inhibition efficacy .

- Hybridization: Combining oxadiazole with chalcone or phthalazinone moieties (e.g., 8b, 4d) broadens biological targets, enabling dual mechanisms of action .

Preparation Methods

Hydrazide Intermediate Formation

Benzohydrazide is prepared by reacting methyl benzoate with hydrazine hydrate in ethanol under reflux. For example, Sahin et al. (2002) achieved 85–90% yields by refluxing ethyl benzoate with hydrazine hydrate for 6–8 hours. Substituted benzohydrazides are critical for introducing aromatic groups at the 5-position of the oxadiazole ring.

Cyclization with Carbon Disulfide

The hydrazide intermediate is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux to form 5-phenyl-1,3,4-oxadiazole-2-thiol. Liu et al. (2024) reported a 78% yield for this step using a 6-hour reflux in ethanol. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by cyclodehydration (Figure 1).

Key Reaction Conditions

-

Reagents : CS₂ (2.5 equiv), KOH (1.2 equiv)

-

Solvent : Ethanol

-

Temperature : 80°C (reflux)

S-Alkylation to Introduce the Acetamide Moiety

The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol undergoes S-alkylation with 2-chloro-N-(4-chlorophenyl)acetamide to form the target compound.

Alkylation Protocol

A mixture of 5-phenyl-1,3,4-oxadiazole-2-thiol (1 equiv), 2-chloro-N-(4-chlorophenyl)acetamide (1.2 equiv), and potassium carbonate (K₂CO₃, 1.5 equiv) in acetone is stirred at room temperature for 3–6 hours. The reaction is monitored by TLC, and the product is isolated via filtration and recrystallization from ethanol.

Optimization Insights

-

Solvent Choice : Acetone outperforms DMF or THF due to better solubility of intermediates.

-

Base : K₂CO₃ provides higher yields than Na₂CO₃ or triethylamine.

Alternative Synthetic Routes

Metal-Free Oxidative Amination

Liu et al. (2024) demonstrated a metal-free route using iodine (I₂) as an oxidant. Aroylhydrazides react with acetonitrile under oxidative conditions to form 1,3,4-oxadiazoles. While this method avoids transition metals, adapting it for the target compound requires subsequent functionalization steps, reducing overall efficiency (yield: 50–60%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. Sahin et al. (2002) achieved cyclization in 15 minutes at 60% power using a household microwave oven, though yields were marginally lower (60–70%). This method is ideal for high-throughput screening but lacks scalability.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclization | Reflux in ethanol, 6–8 hours | 70–78% | High reproducibility, scalable | Long reaction time |

| Metal-Free Route | I₂, acetonitrile, 24 hours | 50–60% | Eco-friendly, no metal catalysts | Lower yield, multiple steps |

| Microwave-Assisted | 60% power, 15 minutes | 60–70% | Rapid, energy-efficient | Specialized equipment required |

Mechanistic Considerations

Cyclization Mechanism

The formation of the 1,3,4-oxadiazole ring involves:

S-Alkylation Dynamics

The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon of 2-chloro-N-(4-chlorophenyl)acetamide, displacing chloride in an SN2 mechanism. Steric hindrance from the 4-chlorophenyl group necessitates prolonged reaction times.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Characterization includes:

Challenges and Optimization

Q & A

Advanced Research Question

- Ultrasonic Conditions : Reduce reaction time (e.g., 2–4 hours vs. 8 hours) by enhancing reagent mixing and energy transfer, improving yields by 10–15% .

- Conventional Reflux : Requires longer durations but avoids specialized equipment. Yield discrepancies (e.g., 55–79%) depend on solvent polarity and substituent steric effects .

- Optimization : Ultrasonic methods are preferred for scalability, while conventional methods suit small-scale exploratory syntheses .

What structure-activity relationships (SAR) govern its anticancer activity?

Advanced Research Question

- Halogen Substituents : 4-Chlorophenyl groups enhance cytotoxicity (e.g., IC₅₀ = 3.8 μM against A549 lung cancer cells) by increasing lipophilicity and target binding .

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups on the phenyl ring improve selectivity (25-fold higher affinity for cancer vs. normal cells) by modulating electron density .

- Oxadiazole-Thioether Linkage : Critical for intercalation with DNA or enzyme inhibition (e.g., topoisomerase II) .

How are DFT calculations applied to predict reactivity and electronic properties?

Advanced Research Question

- HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., HOMO localized on oxadiazole, LUMO on chlorophenyl) .

- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., sulfur and carbonyl oxygen as reactive centers) .

- B3LYP/6-31G Models : Validate experimental IR/NMR data and predict stability under physiological conditions .

How can cytotoxicity selectivity between cancerous and noncancerous cells be explained?

Advanced Research Question

- Targeted Enzyme Inhibition : Selective binding to overexpressed enzymes (e.g., EGFR or tubulin in cancer cells) .

- Membrane Permeability : Lipophilic substituents (e.g., chlorophenyl) enhance uptake in cancer cells with disrupted membranes .

- Apoptosis Pathways : Activation of caspase-3/7 in cancer cells, sparing normal cells due to differential redox regulation .

What analytical challenges arise in characterizing derivatives with complex substituents?

Advanced Research Question

- Spectral Overlap : Aromatic proton signals in ¹H NMR may overlap (e.g., 4-chlorophenyl and benzothiazole protons), requiring 2D NMR (COSY, HSQC) .

- Isomer Discrimination : Thioether vs. sulfone linkages require X-ray crystallography or computational validation .

- Purity Confirmation : Trace solvents (e.g., dioxane) in recrystallized products necessitate GC-MS or elemental analysis .

How can substituent optimization improve bioactivity?

Advanced Research Question

- Systematic SAR Studies : Replace 4-chlorophenyl with fluorophenyl or bromophenyl to assess halogen size effects .

- Hybrid Derivatives : Introduce morpholine or pyrimidine rings to enhance solubility and kinase inhibition .

- In Silico Screening : Docking studies (e.g., AutoDock Vina) prioritize candidates with high affinity for cancer targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.